molecular formula C18H21BrN2O2 B4082152 N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B4082152
M. Wt: 377.3 g/mol
InChI Key: YVLVIQVQPGWMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. This inhibition results in increased blood flow to certain areas of the body, making it a potential treatment for erectile dysfunction. Additionally, it has been found to exhibit anti-inflammatory and anti-cancer properties through its inhibition of specific receptors and enzymes.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects on the body. It has been found to increase levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a key role in the regulation of blood flow and smooth muscle relaxation. Additionally, it has been found to exhibit antioxidant properties, reducing oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic targets. However, one limitation is that its effects may vary depending on the specific cell type or tissue being studied, making it important to carefully consider the experimental design and conditions.

Future Directions

There are numerous future directions for the study of N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One potential area of research is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully elucidate its effects on specific enzymes and receptors, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more research into the potential side effects and toxicity of this compound, particularly in long-term use.

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O2/c1-11(2)14-6-5-12(3)9-16(14)23-10-18(22)21-17-8-7-15(19)13(4)20-17/h5-9,11H,10H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLVIQVQPGWMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=NC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-6-methylpyridin-2-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.